molecular formula C18H20N2O5S B2517798 5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide CAS No. 1172410-27-3

5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide

Cat. No.: B2517798
CAS No.: 1172410-27-3
M. Wt: 376.43
InChI Key: RDPDKJAAQAEDBT-UHFFFAOYSA-N
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Description

5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

5-(Indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide, as part of the broader class of sulfonamide compounds, contributes significantly to the synthesis of complex heterocyclic structures that are foundational in medicinal chemistry and drug development. For instance, triflic anhydride-mediated cyclization of hydroxy-substituted pyrrolidinones leads to the formation of sulfonamidofurans, which are crucial in synthesizing indolines and related heterocyclic systems. This demonstrates the compound's role in developing biologically active molecules through cyclization reactions (Padwa, Rashatasakhon, & Rose, 2003).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including those related to this compound, are investigated for their potential as carbonic anhydrase inhibitors, a property relevant in treating conditions like glaucoma, epilepsy, and certain cancers. Research into 3-phenyl-1H-indole-5-sulfonamides has unveiled promising classes of carbonic anhydrase inhibitors, highlighting the sulfonamide group's versatility in inhibiting various isoforms of this enzyme across different species (Güzel et al., 2010).

Antimicrobial and Antitumor Applications

The exploration of sulfonamide-based hybrid compounds reveals their significant pharmacological potential, including antibacterial, anti-carbonic anhydrase, and antitumor activities. By combining sulfonamide groups with various organic compounds, researchers have developed hybrids exhibiting broad-spectrum pharmacological activities. This underscores the importance of this compound and related compounds in the synthesis of new therapeutic agents (Ghomashi et al., 2022).

Biomass Conversion to Biofuels

In the broader context of sustainable chemistry, derivatives of this compound contribute to the catalytic conversion of biomass-derived furanic compounds into biofuels. Research in this area focuses on the reduction of furfural or 5-hydroxymethylfurfural (HMF) with hydrogen over heterogeneous catalysts, an essential step in converting oxygen-rich compounds to biofuels or fuel additives. This highlights the role of sulfonamide and related compounds in developing sustainable chemical processes for energy production (Nakagawa, Tamura, & Tomishige, 2013).

Properties

IUPAC Name

5-(2,3-dihydroindole-1-carbonyl)-N-(oxolan-2-ylmethyl)furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c21-18(20-10-9-13-4-1-2-6-15(13)20)16-7-8-17(25-16)26(22,23)19-12-14-5-3-11-24-14/h1-2,4,6-8,14,19H,3,5,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPDKJAAQAEDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(O2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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